molecular formula C10H12ClNO B14066670 1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one

Cat. No.: B14066670
M. Wt: 197.66 g/mol
InChI Key: VQTBGJLPOLFBTI-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes an amino group, a methyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-5-methylphenyl with 3-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylphenyl derivatives: These compounds share the amino and methyl groups but differ in other substituents.

    Chloropropanone derivatives: Compounds with similar chloropropanone moieties but different aromatic substituents.

Uniqueness

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both an amino group and a chloropropanone moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(3-amino-5-methylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO/c1-7-2-8(4-9(12)3-7)5-10(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

VQTBGJLPOLFBTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)CC(=O)CCl

Origin of Product

United States

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